SMPH Crosslinker
Overview
Description
SMPH Crosslinker, or Succinimidyl-6-[ß-maleimidopropionamido]hexanoate is a water insoluble, heterobifunctional protein crosslinker with a non-cleavable spacer arm length of 14.3 angstroms. The SMPH crosslinking reagent is useful for making antibody drug conjugates (ADCs).
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate, also known as SMPH Crosslinker, are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biochemical reactions, particularly those involving protein interactions.
Mode of Action
2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate interacts with its targets through covalent bonding. The compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .
Biochemical Pathways
The action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate affects the biochemical pathways involving protein conjugation. The compound can be used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . This process involves the reaction of an amine-containing protein with the cross-linker, followed by the reaction of a sulfhydryl-containing molecule with the maleimide groups already attached to the first protein .
Pharmacokinetics
The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by its chemical properties. Most protein reactants will remain soluble if the final concentration of organic solvent is less than 10% . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate is the formation of stable covalent bonds between amine- and sulfhydryl-containing molecules . This leads to the creation of conjugates such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates have various applications in biochemical research and medical diagnostics.
Action Environment
The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by environmental factors such as pH and temperature . The compound’s NHS ester group reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . The compound is also sensitive to moisture and should be stored in a desiccated environment at a specified temperature .
Biochemical Analysis
Biochemical Properties
SMPH Crosslinker plays a significant role in biochemical reactions. It reacts with primary amines at pH 7-9 to form stable amide bonds, and with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows it to covalently conjugate amine- and sulfhydryl-containing molecules . The nature of these interactions is covalent, leading to the formation of stable complexes.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to form covalent bonds with proteins. This can influence cell function by modifying the structure and function of proteins within the cell . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the proteins targeted and the context of the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with proteins. The NHS ester group of this compound reacts with primary amines to form an amide bond, while the maleimide group reacts with sulfhydryl groups to form a thioether bond . These reactions allow this compound to bind to proteins and modify their structure and function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The rate of hydrolytic degradation of the NHS ester increases with pH, and the maleimide group will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values greater than 7.5 . Therefore, the effects of this compound on proteins and cells may change over time depending on the pH and other conditions of the experimental system .
Biological Activity
SMPH Crosslinker, known chemically as Succinimidyl 6-((beta-maleimidopropionamido)hexanoate), is a heterobifunctional crosslinking agent widely utilized in biochemical research. It features two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide, which facilitate the formation of stable covalent bonds with biomolecules such as proteins and peptides. The NHS ester reacts with primary amines, while the maleimide targets sulfhydryl groups, allowing for selective crosslinking under mild conditions.
Chemical Structure and Properties
- Molecular Weight : 379.36 g/mol
- Spacer Length : Approximately 14.2 Å
- Solubility : Not directly water-soluble; requires dissolution in organic solvents like DMSO or DMF before use.
- Reactivity :
- NHS Ester: Reacts with amines at pH 7-9.
- Maleimide: Reacts with thiols at pH 6.5-7.5.
The unique structure of SMPH allows it to bridge larger distances between biomolecules, enhancing conjugation efficiency and specificity in complex biological systems .
The biological activity of SMPH is primarily attributed to its ability to form covalent bonds with biomolecules, significantly altering their structure and function. The reaction mechanism involves:
- NHS Ester Reaction : The NHS ester reacts with primary amines on proteins, forming stable amide bonds.
- Maleimide Reaction : The maleimide group subsequently reacts with sulfhydryl groups on another molecule, creating stable thioether bonds.
This dual reactivity enables the formation of stable conjugates, which are essential for various biochemical applications, including immunological assays and therapeutic interventions .
Applications in Research
This compound has diverse applications across multiple fields:
- Immunology : Used for preparing antibody-enzyme conjugates and hapten-carrier protein conjugates.
- Protein Interaction Studies : Facilitates the investigation of protein dynamics and interactions by stabilizing transient complexes.
- Drug Delivery Systems : Enhances the efficacy of delivery systems by modifying the surface properties of carriers .
Case Study 1: Peptide Conjugation for Vaccine Development
In a study involving the conjugation of peptides to Qβ bacteriophage using SMPH, researchers assessed the efficiency of crosslinking to enhance immune responses against Human Papillomavirus (HPV). The study demonstrated that the use of SMPH significantly improved the stability and immunogenicity of the peptide constructs, underscoring its potential in vaccine development .
Case Study 2: Protein Crosslinking in Neurobiology
A review highlighted the use of various crosslinkers, including SMPH, for studying protein interactions in neurobiology. Specifically, it was used to crosslink Myelin Protein Zero (MPZ), a key protein associated with peripheral myelin. The findings illustrated how crosslinking could stabilize protein interactions and facilitate further structural analysis through techniques like SDS-PAGE .
Comparative Analysis of Crosslinkers
To better understand the advantages of SMPH over other crosslinkers, a comparison table is provided below:
Compound Name | Functional Groups | Unique Features | Applications |
---|---|---|---|
SMPH | NHS ester, Maleimide | Long spacer arm enhances flexibility | Antibody-enzyme conjugates |
Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Water-soluble; ideal for surface labeling | Surface modification |
Maleimidoacetylated Polyethylene Glycol | Maleimide | PEGylation reduces immunogenicity | Drug delivery systems |
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Useful for two-step conjugation protocols | Bioconjugation |
SMPH's longer spacer arm allows for increased flexibility during binding interactions compared to many other crosslinkers, potentially improving conjugation efficiency in complex biological systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400226 | |
Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367927-39-7 | |
Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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